
2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3O and its molecular weight is 282.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antioxidant Activity and Effect on Lipid Peroxidation
Research indicates that compounds similar to 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride, specifically cannabinoid receptor ligands, may have antioxidant capabilities. A study explored the effects of CB1 receptor ligands on spontaneous lipid peroxidation and antioxidant defense systems in rat brains, suggesting that these compounds could potentially contribute beneficial effects through their antioxidant activity (Tsvetanova et al., 2006).
Role in Cancer Research
Another avenue of research involves the investigation of pyrazole derivatives, such as the Aurora kinase inhibitor, which includes structurally similar compounds and may offer a pathway for cancer treatment. The detailed study on this inhibitor outlines its potential utility in inhibiting Aurora A, a protein kinase involved in cell division, thereby suggesting its usefulness in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Development of New Synthetic Methodologies
Research into the facile one-pot syntheses of pyrazolyl-substituted and pyrazolofused pyridines reveals the chemical versatility and potential for creating novel compounds with diverse biological activities. This synthesis approach, which incorporates catalytic amounts of piperidine, demonstrates the chemical utility of pyrazole derivatives in constructing complex molecules, potentially leading to new drugs and materials (Latif et al., 2003).
Anticancer Activity of Pyrazole Derivatives
The exploration of new compounds for anticancer activity is a critical area of research, and pyrazole derivatives have shown promise. A study on microwave-assisted synthesis of polysubstituted 4H-pyran derivatives highlights the discovery of compounds with significant anticancer potential against various human cancer cell lines, suggesting the therapeutic potential of pyrazole-based compounds in oncology (Hadiyal et al., 2020).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, illustrate the ongoing efforts to expand the chemical space of pyrazole derivatives. These efforts not only contribute to the fundamental understanding of chemical properties but also open up new avenues for the development of drugs and materials with tailored functionalities (Kariuki et al., 2022).
Properties
IUPAC Name |
2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9;;/h8-9,12,15H,2-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYTZYPNJLSSTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCNCC2)CCO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)
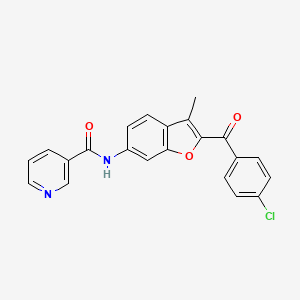


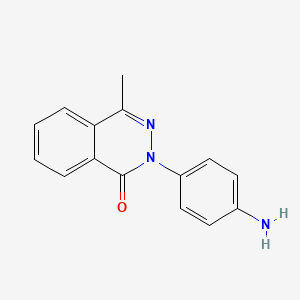
![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806304.png)
![[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2806306.png)

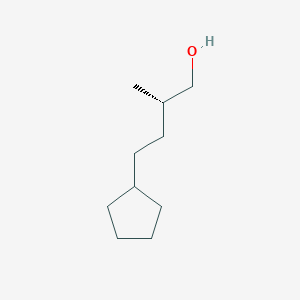
![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 2-chlorobenzoate](/img/structure/B2806313.png)
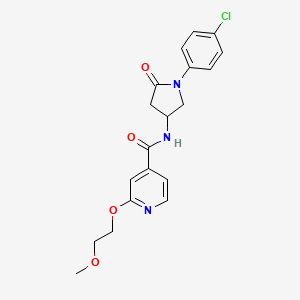
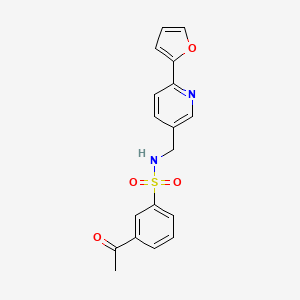
![2,6-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2806320.png)
